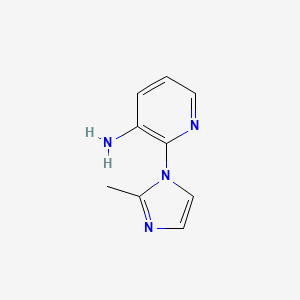

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-5-6-13(7)9-8(10)3-2-4-12-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLWMKWPISCOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine typically involves the condensation of 2-methylimidazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole or pyridine rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with various biological pathways. Notably, it has been investigated for:

- Anticancer Activity : Research indicates that derivatives of imidazole-containing compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have demonstrated that certain imidazole derivatives can act as effective inhibitors of protein kinases, which are pivotal in cancer cell signaling pathways .

- Antimicrobial Properties : Compounds similar to 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine have exhibited antimicrobial activity against various pathogens. This property is particularly valuable in developing new antibiotics amidst rising antibiotic resistance .

Biochemical Applications

The compound serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels conducive for cellular activities. Specifically, it is utilized in cell cultures where pH stability is crucial for optimal cell growth and function, typically within the range of 6 to 8.5 .

Material Science

In material science, derivatives of this compound are explored for their electronic properties. The incorporation of imidazole groups into polymers can enhance conductivity and stability, making them suitable for applications in organic electronics and sensors .

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry investigated the effects of imidazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through a mitochondrial pathway. The study highlighted the potential for these compounds to be developed into therapeutic agents against resistant cancer types .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Journal of Antibiotics, researchers evaluated the effectiveness of several imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a lead compound for developing new antimicrobial therapies .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits tumor growth; induces apoptosis |

| Biochemical Applications | Buffering Agent in Cell Cultures | Maintains pH stability (6 - 8.5) |

| Material Science | Enhancing Conductivity in Polymers | Improves electronic properties |

| Antimicrobial Activity | Treatment against MRSA | Significant antibacterial efficacy |

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

2-(1H-imidazol-2-yl)pyridine: Similar structure but lacks the methyl group on the imidazole ring.

2-(2-methyl-1H-imidazol-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

2-(2-methyl-1H-imidazol-1-yl)benzene: Features a benzene ring instead of a pyridine ring.

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is unique due to the specific combination of the imidazole and pyridine rings, along with the presence of a methyl group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H11N4 and a molecular weight of 174.2 g/mol. Its structure features a pyridine ring substituted at the 3-position with an amine group and at the 2-position with a 2-methyl-1H-imidazole moiety, contributing to its unique reactivity and biological properties.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell proliferation by modulating key signaling pathways, particularly the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth and survival, and its inhibition can lead to reduced tumor growth.

Enzyme Inhibition

The compound acts as an inhibitor of several protein kinases involved in cancer biology. Molecular docking studies suggest that it binds effectively to specific active sites of these kinases, potentially inhibiting their activity. This inhibition is critical for understanding its mechanism of action and optimizing its structure for enhanced efficacy in cancer treatment .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli . Its effectiveness against resistant strains like MRSA highlights its potential as a novel antimicrobial agent.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of imidazo[1,2-a]pyridine derivatives, this compound was found to significantly suppress the growth of A549 lung cancer cells compared to non-tumor fibroblasts. The study highlighted its potential as a selective anticancer agent with minimal cytotoxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against various pathogens. The results indicated that it effectively inhibited the growth of S. aureus and E. coli, with complete bacterial death observed within hours at certain concentrations. This rapid action suggests its potential utility in treating acute bacterial infections .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound's ability to bind to kinase active sites disrupts their function, leading to altered signaling pathways involved in cell proliferation and survival.

- Modulation of Signaling Pathways : By affecting key pathways such as PI3K/AKT/mTOR, it influences cellular responses to growth signals.

- Direct Antimicrobial Action : The structural features allow it to interact with bacterial membranes or essential metabolic pathways, leading to bacterial cell death.

Comparative Analysis

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | 16–32 | Effective against MRSA |

| 6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-amines | Anticancer | Varies | Similar structure but different substitution |

| 4-(2-methylimidazolyl)pyridine | Antimicrobial | Varies | Different position affects binding |

Q & A

What are the recommended synthetic routes for 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

Level : Basic

Methodological Answer :

The synthesis of this compound can be approached via heterocyclic coupling reactions, inspired by analogous imidazo[1,2-a]pyrimidine derivatives. Key steps include:

- Intermediate preparation : Use halogenated precursors (e.g., 2-bromo-pyridin-3-amine) and 2-methylimidazole for nucleophilic substitution.

- Coupling optimization : Adjust solvent polarity (e.g., DMF or ethanol) and temperature (reflux conditions) to enhance yield .

- Characterization : Validate structural integrity via , , and IR spectroscopy, comparing peaks to reference spectra of similar compounds .

Experimental Design Tip : Apply a 2 factorial design to screen critical parameters (e.g., solvent ratio, catalyst loading) and identify interactions affecting yield .

How can computational modeling assist in predicting reaction pathways and intermediates for this compound?

Level : Advanced

Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and reaction energetics. For example, simulate the coupling mechanism between pyridine and imidazole moieties to identify rate-limiting steps .

- Reaction path search : Employ software like GRRM or Gaussian to explore potential intermediates, reducing trial-and-error experimentation .

- Feedback integration : Refine computational models using experimental data (e.g., NMR-confirmed intermediates) to improve predictive accuracy .

Case Study : Molecular docking (as in antimicrobial studies ) can be adapted to study interactions between intermediates and catalysts, guiding synthetic route selection.

How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR shifts)?

Level : Advanced

Methodological Answer :

- Cross-validation : Compare experimental shifts with computed chemical shifts (DFT-based predictions) to confirm assignments .

- Decoupling experiments : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks in aromatic regions .

- Control experiments : Synthesize and characterize structurally related analogs (e.g., substituting methyl groups) to establish shift trends .

Statistical Approach : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

What experimental designs are suitable for optimizing the synthesis of this compound?

Level : Basic

Methodological Answer :

- Screening experiments : Use a Plackett-Burman design to identify significant factors (e.g., temperature, solvent, stoichiometry) with minimal runs .

- Response Surface Methodology (RSM) : Optimize yield and purity via a central composite design, focusing on critical parameters identified in screening .

- Robustness testing : Vary parameters within ±10% of optimal conditions to assess process stability .

Example : For a coupling reaction, factors might include catalyst type (e.g., Pd vs. Cu), solvent (polar vs. nonpolar), and reaction time.

How can the biological activity and mechanism of action of this compound be assessed?

Level : Advanced

Methodological Answer :

- Antimicrobial assays : Adapt protocols from imidazo-pyrimidine derivatives , testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes), identifying key residues (e.g., LEU704, GLY708) for interaction .

- Mechanistic studies : Perform time-kill assays or transcriptomic analysis to elucidate pathways affected by the compound .

Validation : Cross-reference docking results with mutagenesis studies to confirm binding sites.

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Level : Advanced

Methodological Answer :

- Reactor design : Transition from batch to continuous flow systems to improve heat/mass transfer, especially for exothermic steps .

- Separation challenges : Optimize membrane technologies (e.g., nanofiltration) for purifying polar intermediates .

- Process control : Implement real-time monitoring (e.g., in-line FTIR) to detect impurities during scaling .

Case Study : Use computational fluid dynamics (CFD) to model mixing efficiency in larger reactors, ensuring consistent reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.